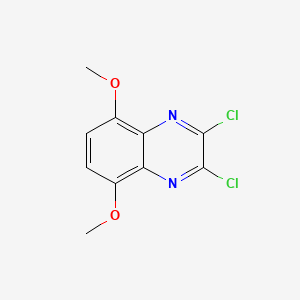

2,3-Dichloro-5,8-dimethoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5,8-dimethoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-5-3-4-6(16-2)8-7(5)13-9(11)10(12)14-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLMXSJGZBBPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2,3 Dichloro 5,8 Dimethoxyquinoxaline

Foundational Multi-Step Synthetic Routes from 1,4-Dimethoxybenzene Precursors

A well-established and reliable method for synthesizing 2,3-dichloro-5,8-dimethoxyquinoxaline begins with the precursor 1,4-dimethoxybenzene. This multi-step approach involves a sequence of classical organic reactions, including nitration, reduction, condensation, and halogenation, to construct the target quinoxaline (B1680401) core.

Regioselective Nitration Reactions to Yield Dinitrodimethoxybenzene Isomers

The initial step in this synthetic sequence is the electrophilic nitration of 1,4-dimethoxybenzene. This reaction typically yields a mixture of dinitro isomers, primarily 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) and 1,4-dimethoxy-2,5-dinitrobenzene. researchgate.net The regioselectivity of the nitration is a critical factor, as the 2,3-dinitro isomer is the desired precursor for the subsequent steps.

The directing effects of the two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring guide the incoming nitro groups to the ortho and para positions. However, achieving high regioselectivity for the 2,3-dinitro isomer can be challenging. Reaction conditions, such as the choice of nitrating agent (e.g., nitric acid) and temperature control, play a crucial role in optimizing the yield of the desired isomer. mdpi.com Detailed studies have shown that factors like solvation effects can also influence the regioselectivity of the dinitration of 1,4-dialkoxybenzene derivatives. nih.gov

| Precursor | Major Isomeric Products | Key Reaction |

| 1,4-Dimethoxybenzene | 1,4-Dimethoxy-2,3-dinitrobenzene | Electrophilic Nitration |

| 1,4-Dimethoxy-2,5-dinitrobenzene |

Separation of the desired 1,4-dimethoxy-2,3-dinitrobenzene from the isomeric mixture is typically accomplished using chromatographic techniques or recrystallization.

Catalytic Reduction of Nitro Groups to Diaminodimethoxybenzene Intermediates

Following the successful synthesis and isolation of 1,4-dimethoxy-2,3-dinitrobenzene, the next step involves the reduction of the two nitro groups to form the corresponding diamine, 1,2-diamino-3,6-dimethoxybenzene. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

This process typically utilizes a metal catalyst, with palladium on charcoal (Pd/C) being a common choice, in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent such as ethanol, methanol, or ethyl acetate. The hydrogenation proceeds smoothly to yield the crucial 1,2-diamino-3,6-dimethoxybenzene intermediate, which is the direct precursor for the formation of the quinoxaline ring system.

Condensation Reactions with Dicarbonyl Compounds (e.g., Oxalic Acid) to Form Quinoxalinediones

The formation of the quinoxaline ring is achieved through the condensation of the 1,2-diamino-3,6-dimethoxybenzene intermediate with a 1,2-dicarbonyl compound. For the synthesis of the target quinoxalinedione (B3055175), oxalic acid or its derivatives are commonly used. ias.ac.insapub.org This acid-catalyzed condensation reaction is a fundamental method for constructing the quinoxaline skeleton. researchgate.net

The reaction between the ortho-diamine and oxalic acid leads to the formation of 5,8-dimethoxy-1,4-dihydroquinoxaline-2,3-dione. ias.ac.insapub.org Various catalysts and reaction conditions have been explored to improve the efficiency of this cyclocondensation step, including the use of microwave irradiation or different acidic catalysts to drive the reaction to completion. arkat-usa.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,2-Diamino-3,6-dimethoxybenzene | Oxalic Acid | 5,8-Dimethoxy-1,4-dihydroquinoxaline-2,3-dione | Condensation |

Halogenation Protocols for Quinoxalinediones Utilizing Chlorinating Agents (e.g., Phosphorus Oxychloride, POCl₃)

The final step in this multi-step synthesis is the conversion of the hydroxyl groups of the 5,8-dimethoxy-1,4-dihydroquinoxaline-2,3-dione to chloro groups. This is accomplished through a halogenation reaction using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. researchgate.netresearchgate.net

The quinoxalinedione is treated with an excess of POCl₃, often under reflux conditions, to yield the desired this compound. researchgate.net The reaction mechanism involves the conversion of the enolizable carbonyl groups into chloro substituents. nih.gov In some cases, the addition of a base or the use of a POCl₃/PCl₅ mixture can enhance the reactivity and ensure complete chlorination. researchgate.netindianchemicalsociety.com Careful control of the reaction temperature and work-up procedure is necessary to obtain the final product in high purity. researchgate.netnih.gov

Innovations in One-Pot Synthesis of Dihaloquinoxaline Derivatives

Application of Heterogeneous and Homogeneous Catalytic Systems (e.g., Silica (B1680970) Gel, Methanesulfonic Acid)

A notable advancement in this area is the one-pot synthesis of 2,3-dichloroquinoxaline (B139996) derivatives from o-phenylenediamines and oxalic acid, followed by in-situ chlorination. researchgate.net This method utilizes inexpensive and environmentally friendly catalysts such as silica gel or methanesulfonic acid. google.com

| Catalyst | Type | Key Advantage |

| Silica Gel | Heterogeneous | Environmentally friendly, easy to handle |

| Methanesulfonic Acid | Homogeneous | Effective catalysis for condensation |

Optimization of Reaction Conditions, Temperature Regimes, and Solvent Systems (e.g., Toluene (B28343), Xylene)

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, relies on carefully optimized reaction conditions to ensure high yields and purity. The classic approach to forming the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov However, traditional methods often require high temperatures and strong acid catalysts over long reaction times. nih.govnih.gov Optimization of these parameters is crucial for developing efficient and scalable synthetic protocols.

Key variables in the synthesis include the choice of solvent, reaction temperature, and catalyst. Solvents such as toluene and xylene are frequently employed. For instance, a one-pot method for preparing 2,3-dichloro quinoxaline derivatives involves a condensation reaction in toluene at a temperature of 110 °C for approximately five hours, followed by a chlorination step. google.com The temperature is a critical parameter; studies on related quinoxaline syntheses have shown that the best yields are often achieved around 100 °C, with lower or higher temperatures leading to diminished returns. researchgate.net The optimization process typically involves screening various conditions to find the ideal balance between reaction rate, conversion, and selectivity. scielo.br For example, in the synthesis of 2,3-diphenylquinoxaline, reaction parameters such as solvent, temperature, and catalyst amount are systematically varied to maximize product yield. researchgate.net

The following table summarizes key parameters and their effects on the synthesis of quinoxaline derivatives, based on findings from various studies.

| Parameter | Condition | Effect on Reaction | Source |

| Solvent | Toluene | Effective medium for condensation and chlorination steps. | google.com |

| Acetonitrile | Can provide a good balance between conversion and selectivity. | scielo.br | |

| Ethanol | Often used as a green solvent, particularly in catalyst-driven reactions at room temperature. | nih.gov | |

| Temperature | 110 °C | Optimal for the condensation of o-phenylenediamine and subsequent chlorination in toluene. | google.com |

| 100 °C | Found to provide the best yield in certain electrochemical syntheses of quinoxalines. | researchgate.net | |

| Room Temperature | Achievable with highly active catalysts, aligning with green chemistry principles. | nih.gov | |

| Catalyst | Solid Acids (e.g., Alumina-supported heteropolyoxometalates) | Allows for milder reaction conditions (room temp), high yields, and catalyst recyclability. | nih.gov |

| Lewis Acids (e.g., CrCl₂·6H₂O) | Can increase efficiency and reduce reaction times in ethanol. | chemistryjournal.in |

Microwave-Assisted Synthesis Enhancements for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods for the production of quinoxaline derivatives. ajrconline.org This technique facilitates clean, efficient, fast, and economical synthesis, often leading to improved yields and product quality. ajrconline.org

The primary benefits of using microwave irradiation include a dramatic reduction in reaction time, from several hours to just a few minutes. udayton.eduscispace.com For the synthesis of 2,3-disubstituted quinoxalines, a microwave-assisted approach using a starting material like dichloroquinoxaline can be completed in as little as 5 minutes at 160°C. udayton.edu This rapid heating, combined with the potential for solvent-free conditions, aligns well with the principles of green chemistry. udayton.eduscispace.com The efficiency of microwave energy transfer can lead to excellent product yields, often between 90-97%, with simplified work-up procedures that may only require washing with water and filtration. scispace.com

A comparison between conventional and microwave-assisted synthesis for quinoxaline derivatives highlights the significant enhancements offered by the latter.

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Source |

| Reaction Time | Hours to days (e.g., 30+ minutes for reflux) | Minutes (e.g., 3-10 minutes) | ajrconline.orgscispace.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | ajrconline.org |

| Solvent Use | Often requires organic solvents | Can be performed under solvent-free conditions | udayton.eduscispace.com |

| Yield | Variable, often moderate | Generally high to excellent (up to 97%) | scispace.com |

| Work-up | Often involves complex purification | Simplified, sometimes only requiring filtration | scispace.com |

Principles of Green Chemistry in the Production of Quinoxaline Scaffolds

The integration of green chemistry principles into the synthesis of quinoxaline scaffolds addresses the growing need for environmentally benign and sustainable chemical processes. ekb.egijirt.org Traditional methods for quinoxaline synthesis often rely on hazardous solvents, strong acid catalysts, and energy-intensive conditions, generating significant waste. nih.govijirt.org Green chemistry offers an alternative paradigm by focusing on the design of processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org

Key strategies for the green synthesis of quinoxalines include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. nih.govjocpr.com These solvents are less toxic, readily available, and often biodegradable.

Development of Reusable Catalysts: Employing solid acid catalysts, such as heteropolyacids supported on alumina, instead of corrosive and polluting inorganic acids like sulfuric or hydrochloric acid. nih.gov These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times without significant loss of activity. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by techniques like microwave irradiation or grinding reagents together in a mortar and pestle. rsc.orgresearchgate.net This approach minimizes waste and simplifies product purification.

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. ijirt.org

These green methodologies not only reduce the environmental impact of chemical production but also often lead to more efficient and cost-effective synthetic routes with high yields and easy work-up procedures. nih.govijirt.org

Advanced Purification and Isolation Techniques for Synthetic Products (e.g., Flash Chromatography, Recrystallization)

The isolation and purification of the final quinoxaline product are critical steps to ensure the compound meets the required standards of purity for subsequent applications. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Recrystallization is a widely used and effective method for purifying solid crystalline compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. nih.gov Ethanol is a commonly reported solvent for the recrystallization of quinoxaline derivatives, yielding pure, often needle-shaped, crystals. srikvcpharmacy.comekb.eg The process is straightforward, cost-effective, and can be scaled for larger quantities.

Flash Chromatography is a more advanced and rapid purification technique compared to traditional column chromatography. teledynelabs.com It operates under pressure, pushing the solvent (mobile phase) through the stationary phase (typically silica gel) at a higher flow rate, which significantly shortens the separation time. teledynelabs.com This method is highly efficient for separating complex mixtures and isolating pure organic compounds. teledynelabs.com For quinoxaline synthesis, flash column chromatography using silica gel is employed to achieve high purity, especially when multiple products or closely related impurities are present. nih.govnih.gov

The following table provides a comparison of these two common purification techniques.

| Feature | Recrystallization | Flash Chromatography | Source |

| Principle | Difference in solubility at different temperatures. | Differential partitioning between a mobile and stationary phase. | nih.govteledynelabs.com |

| Best For | Purifying solid, crystalline compounds from minor impurities. | Separating complex mixtures, non-crystalline solids, or oils. | teledynelabs.com |

| Speed | Can be time-consuming (requires cooling and crystallization). | Rapid, significantly faster than traditional column chromatography. | teledynelabs.com |

| Solvent Usage | Can use a single solvent. | Typically requires a solvent gradient (mixture of solvents). | teledynelabs.com |

| Common Application for Quinoxalines | Final purification step to obtain high-purity crystals, often using ethanol. | Used for purification of crude reaction mixtures, especially after ring closure reactions. | nih.govnih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 2,3-Dichloro-5,8-dimethoxyquinoxaline, offering unambiguous assignment of its proton and carbon environments.

Due to the symmetrical nature of this compound, its ¹H NMR spectrum is expected to be relatively simple. The molecule possesses a plane of symmetry that renders the two methoxy (B1213986) groups chemically equivalent, as are the two protons on the benzene (B151609) ring (H-6 and H-7).

This leads to the prediction of two distinct signals:

A singlet corresponding to the six protons of the two methoxy (-OCH₃) groups.

A singlet corresponding to the two aromatic protons at the C-6 and C-7 positions.

While specific experimental data is not widely reported, analysis of closely related structures, such as 6,7-dichloro-2,3-dimethoxyquinoxaline-5,8-dione, shows the methoxyl protons as a singlet at approximately 4.21 ppm, providing a reference for the expected chemical shift brunel.ac.uk.

| Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C6-H, C7-H) | ~7.0-7.5 | Singlet (s) | 2H |

| -OCH₃ (C5-OCH₃, C8-OCH₃) | ~4.0-4.2 | Singlet (s) | 6H |

Consistent with the molecular symmetry observed in ¹H NMR, the ¹³C NMR spectrum of this compound is predicted to display five distinct signals. The symmetry dictates that C-2 and C-3, C-5 and C-8, C-6 and C-7, and the two methoxy carbons are chemically equivalent pairs. The quaternary carbons of the quinoxaline (B1680401) core (C-4a and C-8a) are also equivalent.

The expected signals would correspond to:

One signal for the methoxy carbons (-OCH₃).

One signal for the aromatic CH carbons (C-6 and C-7).

One signal for the oxygen-bearing aromatic carbons (C-5 and C-8).

One signal for the chlorine-bearing carbons (C-2 and C-3).

One signal for the internal quaternary carbons (C-4a and C-8a).

| Assignment | Predicted Chemical Shift Region (δ ppm) |

|---|---|

| C2, C3 | ~145-155 |

| C4a, C8a | ~135-145 |

| C5, C8 | ~150-160 |

| C6, C7 | ~110-120 |

| -OCH₃ | ~55-65 |

This compound serves as a crucial planar building block for the synthesis of larger, cavity-containing host molecules known as cavitands. These macrocycles are of significant interest for their ability to encapsulate smaller guest molecules. NMR spectroscopy is an indispensable tool for studying the dynamic conformational behavior of these complex systems.

When resorcinarene (B1253557) is bridged with four units of this compound, an octamethoxyquinoxaline cavitand is formed. ¹H NMR studies of this cavitand have revealed a dynamic equilibrium between two distinct conformations: a "vase" form and a "kite" form. This "vase-kite" fluxionality is a key characteristic of the derived system and governs its guest-binding capabilities. The presence of the methoxy groups on the quinoxaline walls influences this conformational behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to confirm the molecular weight and isotopic composition of this compound. The presence of two chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak.

The nominal molecular weight of the compound (C₁₀H₈Cl₂N₂O₂) is 258 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region in the mass spectrum will exhibit three distinct peaks:

[M]⁺: The peak for the molecule containing two ³⁵Cl isotopes (m/z 258).

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope (m/z 260).

[M+4]⁺: The peak for the molecule containing two ³⁷Cl isotopes (m/z 262).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. This pattern has been confirmed in the mass spectra of structurally similar compounds, such as 6,7-dichloro-2,3-dimethoxyquinoxaline-5,8-dione, which displays analogous isotopic peaks at m/z 288, 290, and 292 brunel.ac.uk.

| Ion | Isotopic Composition | Expected m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₁₀H₈(³⁵Cl)₂N₂O₂ | 258 | ~100% (9) |

| [M+2]⁺ | C₁₀H₈(³⁵Cl)(³⁷Cl)N₂O₂ | 260 | ~65% (6) |

| [M+4]⁺ | C₁₀H₈(³⁷Cl)₂N₂O₂ | 262 | ~10% (1) |

While specific GC-MS fragmentation data for this compound is not detailed in the literature, this technique is suitable for the analysis of thermally stable and volatile quinoxaline derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for confirming the molecular weight of quinoxaline derivatives. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺, which would also exhibit the characteristic 9:6:1 isotopic pattern for a dichloro-compound at m/z 259, 261, and 263.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

No specific high-resolution mass spectrometry data for this compound was found in the searched scientific literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Vibrational Spectroscopy: Infrared (IR) and Far-Infrared (FIR) Analysis

Detailed experimental data from IR and FIR spectroscopy for this compound is not available in the public domain. Such analyses would provide valuable information about the vibrational modes of the molecule, helping to confirm the presence of specific functional groups and to elucidate its molecular structure.

Functional Group Identification and Ligand Coordination Confirmation

Without experimental IR and FIR spectra, a detailed analysis of the functional groups and any potential ligand coordination for this compound cannot be performed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not reported in the available literature. This data would be essential for understanding the electronic transitions within the molecule.

Analysis of Electronic Transitions and Absorption Maxima

A detailed analysis of the electronic transitions, such as n→π* and π→π* transitions, is not possible without the corresponding experimental UV-Vis absorption data.

Advanced Spectroscopic Techniques for Detailed Characterization

Information regarding the use of advanced spectroscopic techniques for the characterization of this compound is not available.

Resonance Raman Spectroscopy for Vibrational and Electronic State Probing

No studies employing Resonance Raman spectroscopy for the analysis of this compound were found. This technique could provide detailed insights into the vibrational modes coupled to the electronic transitions of the molecule.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a valuable tool for studying paramagnetic species, including free radicals and transition metal ions. For a molecule like this compound, ESR spectroscopy would be primarily used if the compound were to form a radical ion or a complex with a paramagnetic center.

While general studies on quinoxaline derivatives using ESR have been conducted to investigate photoinduced processes and the generation of radical species, specific ESR spectroscopic data for this compound is not available in the reviewed scientific literature. nih.govnih.govresearchgate.net Were the compound to be analyzed under conditions that generate a paramagnetic species (e.g., through reduction, oxidation, or irradiation), ESR spectroscopy could provide insights into the electronic structure and the distribution of the unpaired electron's spin density across the quinoxaline ring system. mdpi.com

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing information about the energies of molecular orbitals. When a molecule is irradiated with high-energy photons, an electron is ejected, and the kinetic energy of this photoelectron is measured. The difference between the photon energy and the electron's kinetic energy corresponds to the binding energy of the electron.

There are no specific photoelectron spectroscopy studies reported for this compound in the existing literature. However, studies on the parent quinoxaline molecule have been performed. figshare.comresearchgate.net If PES were applied to this compound, it would yield valuable data on how the chloro and methoxy substituents affect the energies of the π- and σ-orbitals of the aromatic system compared to unsubstituted quinoxaline. This information would be crucial for understanding its electronic properties and reactivity.

X-ray Diffraction Analysis for Absolute Structure and Crystallographic Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of a molecule, as well as how molecules are arranged within a crystal lattice.

A thorough search of crystallographic databases and scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data on its crystallographic parameters, molecular conformation, and crystal packing are not available. The following sections describe the type of information that would be obtained from such an analysis.

Determination of Molecular Conformation and Stereochemistry

If a crystal structure were available, X-ray diffraction would unambiguously determine the molecular conformation of this compound. It would reveal the planarity of the quinoxaline ring system and the orientation of the methoxy groups relative to the ring. Key structural parameters, such as the precise bond lengths of C-Cl, C-O, C-N, and C-C bonds, as well as the bond angles within the molecule, would be accurately measured. This data is fundamental for understanding the steric and electronic effects of the substituents on the geometry of the heterocyclic core.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions, Halogen Bonding)

Analysis of the crystal structure would provide a detailed picture of the intermolecular forces that govern how the molecules pack together. Researchers would be able to identify and quantify various non-covalent interactions. For this compound, one would look for potential C-H···N or C-H···O weak hydrogen bonds, π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules, and halogen bonding involving the chlorine atoms. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Derivatization Strategies and Functionalization of 2,3 Dichloro 5,8 Dimethoxyquinoxaline

Nucleophilic Aromatic Substitution Reactions at the 2,3-Positions

The presence of two chlorine atoms at the C2 and C3 positions of the quinoxaline (B1680401) ring makes 2,3-dichloro-5,8-dimethoxyquinoxaline an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgudayton.edubohrium.comresearchgate.net This class of reactions allows for the direct introduction of a wide range of functional groups by replacing the chlorine atoms, which are effective leaving groups. The reaction proceeds without the need for a metal catalyst, making it an efficient method for generating novel quinoxaline derivatives. arabjchem.orgresearchgate.netresearchgate.net The substitution can occur in a stepwise manner, allowing for the synthesis of both mono- and di-substituted products with either symmetrical or asymmetrical substitution patterns. bohrium.com

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to amino-substituted quinoxaline derivatives. bohrium.com These reactions are fundamental in creating compounds with potential biological activities. The formation of the carbon-nitrogen bond at the C2 and/or C3 positions can be controlled to yield either mono- or di-substituted products. bohrium.comnih.gov For instance, the reaction with a primary amine can first yield a 2-amino-3-chloro-5,8-dimethoxyquinoxaline intermediate, which can then react with a different amine to produce an asymmetrically substituted 2,3-diamino-5,8-dimethoxyquinoxaline. A series of amino- and hydrazino-substituted quinoxalines have been synthesized to explore their coordination chemistry with metal ions like iron(III) and zinc(II). researchgate.net

Below is a table summarizing representative nucleophilic aromatic substitution reactions with nitrogen nucleophiles on a 2,3-dichloroquinoxaline (B139996) core.

| Nucleophile | Product Type | Reference |

| Primary Amines (e.g., anilines, benzylamines) | Mono- or Di-amino substituted | bohrium.comnih.gov |

| Secondary Amines | Mono- or Di-amino substituted | bohrium.com |

| Hydrazines | Hydrazino-substituted | researchgate.net |

This table is illustrative of general reactivity and may not be specific to the 5,8-dimethoxy derivative.

Similarly to nitrogen nucleophiles, oxygen-based nucleophiles such as alcohols and phenols can be employed to synthesize alkoxy- and aryloxy-substituted quinoxaline derivatives. bohrium.com The reaction of this compound with alkoxides or phenoxides results in the displacement of one or both chlorine atoms to form the corresponding ether linkages. bohrium.com The synthesis of such derivatives can be achieved under controlled conditions to selectively obtain mono- or di-alkoxy products. arabjchem.org For example, reacting 2,3-dichloroquinoxaline with one equivalent of an alcohol in the presence of a base can yield a 2-alkoxy-3-chloroquinoxaline derivative. mdpi.comnih.gov Subsequent reaction with another alcohol can lead to an asymmetrically substituted 2,3-dialkoxyquinoxaline.

The following table provides examples of oxygen nucleophiles used in SNAr reactions with 2,3-dichloroquinoxalines.

| Nucleophile | Product Type | Reference |

| Alcohols | Mono- or Di-alkoxy substituted | bohrium.com |

| Phenols | Mono- or Di-aryloxy substituted | bohrium.com |

| p-Hydroxybenzaldehyde | Formylphenoxy-substituted | mdpi.comnih.gov |

This table is illustrative of general reactivity and may not be specific to the 5,8-dimethoxy derivative.

Electrophilic Substitution Reactions on the Benzenoid Ring

While the pyrazine (B50134) ring of this compound is electron-deficient and prone to nucleophilic attack, the benzenoid ring is activated towards electrophilic substitution due to the presence of the two methoxy (B1213986) groups.

The two methoxy groups at the 5- and 8-positions are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution reactions. youtube.comorganicchemistrytutor.comlibretexts.org This is due to the ability of the oxygen atoms to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution process. youtube.comorganicchemistrytutor.com

In the case of this compound, the positions ortho to the methoxy groups are C6 and C7. Therefore, electrophilic substitution is predicted to occur at these positions. The methoxy group at C5 will direct incoming electrophiles to the C6 position, and the methoxy group at C8 will direct to the C7 position. As both activating groups direct to the same region of the benzene (B151609) ring, this enhances the reactivity of the C6 and C7 positions towards electrophiles. All activating groups are known to be ortho, para-directing. libretexts.org

Metal Complexation and Coordination Chemistry

The quinoxaline framework, with its two nitrogen atoms in the pyrazine ring, acts as an excellent chelating ligand for a variety of metal ions. isca.meresearchgate.net The derivatization of the 2,3-positions of this compound with other coordinating groups can lead to polydentate ligands capable of forming stable mononuclear and polynuclear metal complexes. isca.in

The synthesis of metal complexes with quinoxaline derivatives has been extensively studied. isca.me Mononuclear complexes are formed when a single metal center is coordinated by one or more quinoxaline-based ligands. rsc.org For example, a Co(II) complex with the ligand 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline has been synthesized and characterized. asianpubs.org In this complex, the ligand acts as a bidentate chelator. The synthesis of various metal complexes, including mono-, bi-, and trimetallic, as well as polynuclear complexes of quinoxaline derivatives, has been reported. isca.me

Polynuclear complexes, containing two or more metal centers bridged by quinoxaline-based ligands, have also been prepared. isca.in These complexes are of interest for their potential applications in materials science and catalysis. The structure of these complexes is often determined using techniques such as single-crystal X-ray diffraction. asianpubs.org

The following table summarizes the types of metal complexes that can be formed with substituted quinoxaline ligands.

| Complex Type | Description | Representative Metals | Reference |

| Mononuclear | A single metal ion coordinated to one or more ligands. | Co(II), Ni(II), Cu(I), Cu(II), Zn(II), Ir(III) | isca.inasianpubs.orgnih.gov |

| Polynuclear | Multiple metal ions bridged by ligands. | Mn(II), Zn(II) | isca.in |

| Bimetallic/Trimetallic | Containing two or three distinct metal centers. | Ru(II) with Ir(III), Rh(III), or Os(III) | isca.in |

This table provides a general overview of metal complexation with quinoxaline derivatives and includes examples not specific to the 5,8-dimethoxy substituted compound.

Design and Characterization of Bridging Ligand Architectures for Supramolecular Assemblies

The strategic design of bridging ligands is fundamental to the construction of intricate supramolecular assemblies. Derivatives of this compound are highly effective in this capacity, particularly when functionalized with coordinating units like pyridyl groups. For instance, 2,3-di(2-pyridyl)-5,8-dimethoxyquinoxaline has been synthesized and utilized as a polypyridyl bridging ligand. These ligands are designed to coordinate with multiple metal centers, facilitating the self-assembly of well-defined, large-scale structures such as binuclear or polymeric complexes.

Exploration of Diverse Transition Metal Ions

The functionalized derivatives of this compound exhibit a rich coordination chemistry with a wide range of transition metal ions. The nitrogen atoms within the quinoxaline ring system and the appended coordinating groups (e.g., pyridyls) act as donor sites, enabling the formation of stable complexes. Research has documented the successful coordination with numerous metal ions, leading to complexes with varied geometries and properties.

The choice of metal ion is critical in determining the characteristics of the final complex. For example, dinuclear and polymeric complexes have been formed with Silver(I) (Ag(I)). Rhenium(I) (Re(I)) has been incorporated into binuclear complexes of the form [Re(CO)3Cl]2BL, where BL is a quinoxaline-based bridging ligand. Studies have also explored the interaction with Ruthenium(II) (Ru(II)) and Copper(I) (Cu(I)), often focusing on the photophysical and electrochemical properties of the resulting mono- and binuclear species. The broader family of quinoxaline ligands has also been shown to form stable complexes with Cobalt(II) (Co(II)), Nickel(II) (Ni(II)), Chromium(III) (Cr(III)), Manganese(II) (Mn(II)), Iron(III) (Fe(III)), and Zinc(II) (Zn(II)), highlighting the extensive versatility of this ligand scaffold.

Table 1: Transition Metal Ions Coordinated with Quinoxaline-Based Ligands

| Metal Ion | Type of Complex |

|---|---|

| Ag(I) | Dinuclear and Polymeric |

| Ru(II) | Mononuclear and Binuclear |

| Cu(I) | Binuclear |

| Re(I) | Binuclear Carbonyl |

| Co(II) | Octahedral/Square Planar |

| Ni(II) | Octahedral/Square Planar |

| Cr(III) | Documented Coordination |

| Mn(II) | Documented Coordination |

| Fe(III) | Documented Coordination |

| Zn(II) | Documented Coordination |

Covalent Conjugation with Organic Frameworks and Macrocycles

Beyond coordination chemistry, this compound is a key building block for purely organic, covalently bonded macrostructures. Its rigid structure and reactive sites make it an ideal component for constructing complex host-guest systems and materials with intrinsic microporosity.

Quinoxaline-based cavitands, often referred to as QxCav or in deep-cavity forms like QxBox, are synthesized by covalently linking quinoxaline units to a larger molecular scaffold. A common synthetic route involves the condensation reaction between a resorcin nih.govarene base and a 2,3-dichloroquinoxaline derivative, such as 2,3-dichloro-6,7-dimethoxyquinoxaline. rsc.org This reaction, often performed under microwave irradiation with a base like potassium carbonate in a solvent such as DMF, results in the formation of a deep, rigid cavity lined by the quinoxaline walls. rsc.org These cavitands are designed to bind small molecular guests within their preorganized cavity, engaging in multiple π-π and CH-π interactions. The dimethoxy groups on the quinoxaline panels enhance the solubility and electronic properties of the resulting host molecule.

The functional efficiency of cavitands in molecular recognition is heavily dependent on the rigidity of their structure. While quinoxaline-based cavitands possess a degree of preorganization, they can exhibit conformational flexibility, often described as a "vase-kite" equilibrium. This flexibility, or "breathing," can reduce the strength of guest complexation. To overcome this, several structural rigidification strategies have been developed. These methods include introducing hydrogen bonds, coordinating metal ions, or, most robustly, creating additional covalent connections. One effective strategy involves synthesizing "molecular basket" type cavitands, where two distal quinoxaline walls are covalently linked together, significantly restricting the conformational freedom of the cavity and enhancing its binding efficiency. nih.govnih.gov This partial or complete rigidification improves the selectivity and uptake of guest molecules, which is particularly important for applications in sensing and separations. nih.govnih.gov

Introduction of Heteroatomic Substituents: Boron, Silicon, and Selenium Derivatives

Functionalization of the quinoxaline scaffold is not limited to carbon, nitrogen, and oxygen-based substituents. The introduction of other heteroatoms like boron, silicon, and selenium opens new avenues for creating materials with unique electronic, optical, and therapeutic properties.

Boron Derivatives: Boron can be incorporated into organic scaffolds to create hybrid molecules with potential applications in medicinal chemistry and materials science. Boron-containing compounds (BCCs) have been explored for their neuroprotective properties. researchgate.net The synthesis of boron-based hybrids often involves coupling a boron-containing moiety to a suitable organic framework. While direct borylation of this compound is a complex challenge, the broader field demonstrates the feasibility of creating novel boron-based scaffolds for drug development. researchgate.net

Silicon Derivatives: The incorporation of silicon into heterocyclic systems can alter their physicochemical properties. The synthesis of silicon-containing quinoxalines can be approached through various methods, including the use of silica (B1680970) nanoparticles as efficient and reusable catalysts for the condensation of 1,2-diamines with 1,2-diketones to form the quinoxaline core. rsc.org This green chemistry approach allows for the formation of the quinoxaline ring system under solvent-free conditions, which could be adapted for silicon-functionalized precursors.

Selenium Derivatives: Organoselenium compounds are of significant interest due to their unique biological activities and role in organic synthesis. nih.govnih.gov The synthesis of selenium-containing quinoxalines can be achieved through selenium-catalyzed reactions. For example, 2,3-diperfluoroalkylated quinoxalines have been synthesized via a selenium-catalyzed reductive C-C coupling mechanism. nih.gov This protocol highlights a pathway involving a selenium-containing seven-membered-ring intermediate, demonstrating a novel method for introducing functional groups at the 2 and 3 positions of the quinoxaline core. nih.gov Nucleophilic substitution of the chlorine atoms in 2,3-dichloroquinoxaline with selenium nucleophiles represents another viable, though less explored, route to selenium-functionalized derivatives.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 2,3-Dichloro-5,8-dimethoxyquinoxaline, MD simulations can provide detailed information about its conformational flexibility and dynamic behavior. By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers can understand how intermolecular interactions influence its three-dimensional structure.

Key Research Findings from MD Simulations on Related Quinoxaline (B1680401) Structures:

While specific MD studies on this compound are not extensively documented in public literature, research on similar substituted quinoxalines indicates that the flexibility of substituent groups is a critical determinant of the molecule's dynamic properties. These simulations often reveal that the planarity of the quinoxaline ring system is largely maintained, while the side chains exhibit considerable rotational freedom. For this compound, the methoxy (B1213986) groups would be expected to show significant fluctuations in their dihedral angles relative to the quinoxaline ring.

A hypothetical MD simulation could be set up to run for several nanoseconds to ensure thorough sampling of the conformational space. The resulting trajectory would be analyzed to determine the root mean square deviation (RMSD) of the atomic positions, providing a measure of structural stability over time. Additionally, the root mean square fluctuation (RMSF) for each atom would highlight the more flexible regions of the molecule, which would likely be the methyl hydrogens of the methoxy groups.

Table 1: Hypothetical Conformational Analysis Data from MD Simulation

| Parameter | Description | Predicted Value Range |

|---|---|---|

| RMSD (Backbone) | Root Mean Square Deviation of the quinoxaline ring atoms from the initial structure. | 0.5 - 1.5 Å |

| RMSF (Methoxy Groups) | Root Mean Square Fluctuation of the atoms in the methoxy groups. | 1.0 - 2.5 Å |

| Dominant Conformer Population | Percentage of simulation time spent in the most stable conformation. | > 70% |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are invaluable for predicting a wide array of properties, including its electronic and geometric structure, reactivity, and spectroscopic characteristics.

DFT calculations can be employed to optimize the molecular geometry of the compound, providing precise bond lengths and angles. Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Key Research Findings from DFT on Quinoxaline Derivatives:

Studies on various quinoxaline derivatives have demonstrated the utility of DFT in predicting their electronic and photovoltaic properties. researchgate.netnih.gov For instance, the introduction of electron-donating groups like methoxy and electron-withdrawing groups like chlorine can significantly influence the HOMO and LUMO energy levels. nih.gov In the case of this compound, the electron-donating methoxy groups are expected to raise the HOMO energy level, while the electron-withdrawing chloro groups are expected to lower the LUMO energy level.

DFT can also be used to predict spectroscopic properties, such as the infrared (IR) and UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is particularly useful for simulating the electronic transitions that give rise to the UV-Vis spectrum.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR modeling could be a valuable tool for predicting its potential biological activities, such as antimicrobial or anticancer effects.

To develop a QSAR model, a dataset of structurally related quinoxaline derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity.

Key Research Findings from QSAR on Quinoxaline Derivatives:

QSAR studies on quinoxaline derivatives have been successfully used to predict their activities against various biological targets. For example, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxalines. nih.gov These studies often reveal that descriptors related to the electrostatic and steric fields are crucial for activity. nih.govresearchgate.net Another study on quinoxaline derivatives as antioxidant and anti-inflammatory agents highlighted the importance of properties like mass, polarizability, and the presence of specific bonds in influencing their biological activity. researchgate.net

For this compound, a hypothetical QSAR model could predict its activity based on descriptors such as its molecular weight, logP (a measure of lipophilicity), and various topological and electronic parameters. The presence of the chloro and methoxy groups would significantly contribute to these descriptors.

Table 3: Hypothetical QSAR Model Parameters for a Predicted Biological Activity

| Descriptor | Type | Contribution to Activity |

|---|---|---|

| Molecular Weight | 1D | Positive |

| LogP | 2D | Positive |

| Dipole Moment | 3D | Negative |

| HOMO Energy | Electronic | Positive |

Molecular Docking and Dynamics for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking can be used to predict its binding affinity and interaction mode with a specific biological target, such as a protein receptor or an enzyme.

The process involves placing the ligand (this compound) into the binding site of the receptor and calculating the binding energy for different orientations. The conformation with the lowest binding energy is considered the most likely binding mode. Following docking, molecular dynamics simulations can be performed on the ligand-receptor complex to assess its stability and to observe the dynamic interactions over time.

Key Research Findings from Molecular Docking of Quinoxaline Derivatives:

Molecular docking studies have been widely used to investigate the anticancer potential of quinoxaline derivatives. For example, various quinoxaline compounds have been docked into the active sites of receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) to predict their inhibitory activity. nih.govekb.egekb.eg These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline derivatives and the amino acid residues in the binding pocket of the receptor. ekb.eg

A hypothetical docking study of this compound into a protein's active site could reveal that the methoxy groups act as hydrogen bond acceptors, while the quinoxaline ring engages in pi-pi stacking interactions with aromatic amino acid residues. The chloro groups might participate in halogen bonding or other hydrophobic interactions.

Table 4: Predicted Interaction Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Predicted Value/Interaction |

|---|---|---|

| Binding Energy | The predicted free energy of binding. | -7.0 to -9.0 kcal/mol |

| Hydrogen Bonds | Interactions with specific amino acid residues. | With Asp, Glu, or Ser residues via methoxy oxygens. |

| Hydrophobic Interactions | Non-polar interactions. | With Phe, Trp, or Tyr residues via the quinoxaline ring. |

| Complex Stability (from MD) | RMSD of the ligand in the binding site. | < 2.0 Å |

Computational Exploration of Photophysical and Electrochemical Properties

Computational methods are instrumental in exploring the photophysical and electrochemical properties of molecules like this compound. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the absorption and emission spectra of molecules. By calculating the energies of the electronic excited states, it is possible to predict the wavelengths of maximum absorption (λmax) and emission. Other photophysical parameters, such as the oscillator strength and the nature of the electronic transitions (e.g., π-π* or n-π*), can also be determined.

The electrochemical properties, such as the oxidation and reduction potentials, can be predicted by calculating the Gibbs free energy change for the corresponding electron transfer processes. These calculations often involve modeling the molecule in a solvent to account for solvation effects. The predicted redox potentials can provide insights into the material's suitability for use in electronic devices. mdpi.comjocpr.com

Key Research Findings from Computational Studies on Related Compounds:

Computational studies on pyrrolo[1,2-a]quinoxalines have shown a good correlation between theoretical predictions and experimental photophysical properties. nih.gov DFT and TD-DFT calculations have been successfully used to predict the electrochemical reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.comresearchgate.net These studies highlight the influence of different substituents on the electronic and optical properties of the quinoxaline core.

For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, with the exact λmax being influenced by the interplay between the electron-donating methoxy groups and the electron-withdrawing chloro groups. The predicted redox potentials would reflect the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring and the electron-deficient nature of the dichloro-substituted pyrazine (B50134) ring.

Table 5: Predicted Photophysical and Electrochemical Properties

| Property | Description | Predicted Value |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum light absorption. | 320 - 360 nm |

| λem (Emission) | Wavelength of maximum light emission. | 400 - 450 nm (predicted weak fluorescence) |

| Oxidation Potential | Ease of removing an electron. | +1.2 to +1.6 V vs. SHE |

| Reduction Potential | Ease of adding an electron. | -0.8 to -1.2 V vs. SHE |

Applications in Advanced Materials Science and Analytical Chemistry

Development of Molecular Receptors and Sensors for Specific Analytes

The rigid, electron-deficient pyrazine (B50134) ring within the quinoxaline (B1680401) structure makes it an ideal component for constructing molecular receptors designed for host-guest interactions. This has been effectively leveraged in the creation of sensors for environmental pollutants.

Quinoxaline derivatives are integral to the synthesis of advanced macrocyclic receptors known as cavitands, which are engineered for the supramolecular detection of volatile organic compounds (VOCs). Specifically, 2,3-dichloro-5,8-dimethoxyquinoxaline serves as a key bridging unit in the synthesis of deep cavitand receptors. nih.gov These cage-like molecules create a well-defined cavity that is highly effective at capturing aromatic hydrocarbons like benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (collectively known as BTEX). researchgate.net

In one notable design, triptycene (B166850) units are incorporated as a "roof" on these quinoxaline cavitands. This structural modification enhances the complexation properties by promoting the confinement of the aromatic guest molecules within the cavitand's cavity. researchgate.net The result is a highly selective recognition and binding process, crucial for detecting specific pollutants in complex environmental samples.

The exceptional binding capabilities of quinoxaline-based cavitands have been directly applied to the development of next-generation analytical materials. These cavitands have been successfully used as coatings for solid-phase microextraction (SPME) fibers, which are used to sample and concentrate trace amounts of analytes from the air. researchgate.net

SPME fibers coated with these novel triptycene-roofed quinoxaline cavitands have demonstrated superior performance in monitoring BTEX in the air compared to commercially available fibers. researchgate.net The enhanced performance is attributed to the specific, high-affinity binding provided by the cavitand structure. Research has shown that these specialized fibers exhibit better enrichment factors, higher selectivity, and lower limits of detection (LOD) for BTEX compounds. In tests conducted under real-world urban monitoring conditions, the cavitand-coated SPME fiber outperformed the standard commercial divinylbenzene-Carboxen-polydimethylsiloxane (DVB-CAR-PDMS) fiber in BTEX adsorption. researchgate.net

| SPME Fiber Coating | Target Analytes | Key Performance Advantages | Reference |

|---|---|---|---|

| Triptycene-Roofed Quinoxaline Cavitand | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | Higher enrichment factors, improved selectivity, lower limits of detection (LOD), outperformed commercial standard in urban air monitoring. | researchgate.net |

| Commercial DVB-CAR-PDMS | General Volatile Organic Compounds (VOCs) | Standard commercial fiber, widely used as a benchmark. | researchgate.net |

Fluorescent Probes and Derivatization Reagents for High-Sensitivity Analytical Detection

The inherent fluorescence of the quinoxaline ring system allows for its use in developing highly sensitive detection reagents. By functionalizing the quinoxaline core, chemists can create molecules that react with specific analytes to form intensely fluorescent products, enabling their quantification at very low concentrations.

A closely related compound, 2-quinoxaloyl chloride, has been developed as a novel pre-column derivatizing agent for the HPLC analysis of chiral α-hydroxy carboxylic acids. researchgate.net In this method, the quinoxaloyl chloride reacts with the hydroxyl group of the carboxylic acid under mild conditions to form a highly fluorescent ester derivative. This reaction proceeds quickly and without racemization, preserving the original stereochemistry of the analyte. researchgate.net

The resulting fluorescent derivatives can be separated into their individual enantiomers on a β-cyclodextrin bonded stationary phase. The high fluorescence of the quinoxaline tag allows for exceptionally sensitive and selective detection. researchgate.net This method has been successfully used to determine the presence of low-level enantiomeric impurities in commercial samples that are otherwise considered pure, showcasing its power in quality control and chiral analysis. researchgate.net

Investigation of Photophysical Properties and Luminescence Phenomena

Quinoxaline derivatives are known for their intriguing photophysical properties, including strong absorption and intense luminescence, making them subjects of fundamental research and candidates for optical and electronic device applications. The electronic transitions within these molecules can be finely tuned by altering the substituents on the aromatic rings.

Many quinoxaline derivatives exhibit strong absorption bands in the UV-visible spectrum, often corresponding to π-π* and n-π* electronic transitions. mdpi.comresearchgate.net Following excitation, they can exhibit intense fluorescence with emissions in the blue-green to orange regions of the spectrum. mdpi.comresearchgate.net Some derivatives have been shown to exhibit aggregation-induced emission (AIEE), a phenomenon where fluorescence intensity increases in an aggregated state, which is valuable for solid-state lighting and sensing applications.

Quinoxaline and its derivatives function as effective ligands, capable of coordinating with metal ions to form stable complexes. isca.ineurjchem.com These complexes are of significant interest due to their potential to exhibit Metal-to-Ligand Charge Transfer (MLCT) transitions. An MLCT transition is a type of electronic excitation where an electron moves from a metal-centered d-orbital to a ligand-centered π*-orbital.

Complexes such as pentacyano(quinoxaline)ferrate(II) have been shown to exhibit strong MLCT absorption bands. isca.in The characterization of these MLCT states is typically performed using a combination of spectroscopic and electrochemical techniques.

UV-Visible Spectroscopy: The primary tool for identifying MLCT transitions is UV-Vis absorption spectroscopy. MLCT bands appear as intense, broad absorptions, typically in the visible region of the spectrum, which are not present in the spectra of the free ligand or metal ion. isca.inwayne.edu

Electrochemistry: Cyclic voltammetry is used to determine the redox potentials of the metal center and the ligand. These potentials provide information about the energies of the orbitals involved in the MLCT transition and help to confirm the charge-transfer character of the excited state. wayne.edu

Luminescence Spectroscopy: The emission properties of the complex, including the excited-state lifetime and quantum yield, provide further insight into the nature and decay pathways of the MLCT state. nih.gov

The study of MLCT states in quinoxaline-based metal complexes is crucial for designing new materials for applications in photocatalysis, solar energy conversion, and molecular electronics. wayne.edunih.gov

Electrochemical Properties and Redox Behavior Investigations

The electrochemical behavior of quinoxaline derivatives is of significant interest due to their potential applications in electronic devices and as redox-active materials. The presence of the electron-withdrawing quinoxaline core and the specific substituents dictates the redox potentials of these molecules.

Computational studies on related quinoxaline 1,4-di-N-oxide derivatives have provided insights into their electrochemical reduction potentials. These studies, utilizing methods like Density Functional Theory (DFT), can predict the ease with which these molecules accept electrons. For a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the calculated reduction potentials for the first and second reduction waves of the diazine ring highlight the influence of different substituents on their redox characteristics. mdpi.comresearchgate.net

While experimental data for this compound is not extensively available in the reviewed literature, the electrochemical properties of a closely related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, have been noted for their interesting redox and biological properties. nih.gov The redox behavior of quinone-based systems is a critical aspect of their functionality. nih.gov The dimethoxy substituents on the quinoxaline ring are expected to influence the electron density and, consequently, the redox potentials of the molecule.

Table 1: Computationally Predicted Electrochemical Reduction Potentials of Selected 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives This table is based on computational data for related quinoxaline derivatives and serves as an illustrative example of the electrochemical properties within this class of compounds.

| Derivative ID | Calculated Wave 1 Potential (V) | Calculated Wave 2 Potential (V) |

|---|---|---|

| C1 | 3.35 | 1.81 |

| C2 | 3.31 | 1.81 |

| C3 | 3.33 | 1.86 |

| D1 | 3.33 | 1.81 |

| D2 | 3.28 | 1.80 |

Data sourced from computational studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. researchgate.net

Sensitizers for Nanocrystalline Electrodes (e.g., Titanium Dioxide, TiO₂)

Quinoxaline derivatives have emerged as promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netwu.ac.th Their strong electron-accepting nature, stemming from the two symmetric unsaturated nitrogen atoms in the pyrazine ring, facilitates efficient electron injection into the conduction band of nanocrystalline electrodes like titanium dioxide (TiO₂). case.edubeilstein-journals.org

The general architecture of these sensitizers often follows a donor-π-acceptor (D-π-A) design, where the quinoxaline moiety can act as the electron acceptor or part of the π-conjugated bridge. wu.ac.th The performance of DSSCs is highly dependent on the molecular structure of the dye, which influences its light-harvesting efficiency, electron injection, and charge recombination processes.

For instance, novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, achieving notable power conversion efficiencies. case.edu The strategic placement of electron-donating and electron-accepting units within the molecule allows for the tuning of its absorption spectrum and energy levels to match the requirements for efficient solar energy conversion. case.eduresearchgate.net While specific studies employing sensitizers directly derived from this compound were not prominent in the search results, the broader success of quinoxaline-based dyes underscores the potential of this compound as a precursor for new and efficient sensitizers. rsc.orgfrontiersin.org

Table 2: Performance of Selected Quinoxaline-Based Dye-Sensitized Solar Cells This table showcases the performance of various DSSCs using different quinoxaline-based dyes as sensitizers, illustrating the potential of this class of compounds.

| Sensitizer ID | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Power Conversion Efficiency (η) (%) |

|---|---|---|---|---|

| RC-21 | 6.40 | 0.73 | 0.71 | 3.30 |

| RC-22 | 11.40 | 0.66 | 0.74 | 5.56 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage. Data sourced from studies on novel quinoxaline-based organic sensitizers. case.edu

Integration into Polymer Chemistry and Film Formation (e.g., Blends)

The reactive chloro-substituents at the 2 and 3 positions of the quinoxaline ring make 2,3-dichloroquinoxaline (B139996) an excellent monomer for polymerization reactions. Specifically, it can undergo aromatic nucleophilic substitution with bisphenols to create thermoplastic polyphenoxyquinoxalines. researchgate.net These polymers exhibit a range of desirable properties, including high thermal stability and solubility in common organic solvents, which allows them to be solution-cast into colorless and transparent thin films. researchgate.netjst.go.jp

The properties of these polymers can be tailored by varying the structure of the bisphenol co-monomer. Research has demonstrated the successful polymerization of 2,3-dichloroquinoxaline with various bisphenols, leading to high molecular weight polymers with glass transition temperatures ranging from 191 °C to 279 °C and thermal decomposition temperatures around 500 °C. researchgate.net The resulting polymers also exhibit good mechanical properties, with tensile strengths and moduli that are suitable for various applications. researchgate.net The ability to form high-quality thin films is crucial for their use in electronic and optoelectronic devices. nanotechunn.comyoutube.comresearchgate.net

Table 3: Properties of Thermoplastic Polyphenoxyquinoxalines Derived from 2,3-Dichloroquinoxaline and Various Bisphenols This table summarizes the thermal and mechanical properties of polymers synthesized using 2,3-dichloroquinoxaline as a key building block.

| Bisphenol Co-monomer | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|---|

| Bisphenol-A | 191 | ~500 | 61 | 2.3 |

| Bisphenol-S | 225 | ~500 | 85 | 3.5 |

| Hexafluorobisphenol-A | 210 | ~500 | 75 | 2.8 |

| 9,9-bis(4-hydroxyphenyl)fluorenone | 279 | ~500 | 107 | 3.2 |

Data sourced from research on the synthesis and characterization of thermoplastic polyphenoxyquinoxalines. researchgate.net

Exploration as Components for Optoelectronic Materials (for derivatives with tuned electronic properties)

Quinoxaline derivatives are widely recognized for their potential in optoelectronic applications, primarily due to their electron-deficient nature, which makes them suitable as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netsemanticscholar.org The performance of such devices relies on the balanced injection and transport of charge carriers (electrons and holes). mdpi.com

By chemically modifying the this compound core, it is possible to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport. researchgate.netrsc.orgresearchgate.net The introduction of different functional groups can alter the electron affinity and ionization potential of the resulting molecules, making them suitable for specific layers within an OLED device structure. google.com

The goal is to design materials with appropriate energy levels relative to the other layers in the device to minimize the energy barriers for charge injection and to ensure efficient recombination in the emissive layer. mdpi.com The versatility of the quinoxaline scaffold allows for the synthesis of a wide range of derivatives with tailored optoelectronic properties, making them a key area of research in the field of organic electronics. researchgate.net

Table 4: Frontier Molecular Orbital Energies of Selected Quinoxaline Derivatives This table provides examples of HOMO and LUMO energy levels for related quinoxaline derivatives, which are critical parameters for their application in optoelectronic devices.

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Derivative 2 | -6.51 | -3.00 |

| Derivative 3 | -6.62 | -3.10 |

| Derivative 4 | -6.84 | -3.30 |

| Derivative 5 | -6.75 | -3.21 |

| Derivative 6 | -6.70 | -3.15 |

Data sourced from studies on indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives. researchgate.net

Research into Nonlinear Optical (NLO) Materials (e.g., Sulfonamide Hybrids)

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. taylorfrancis.com Organic molecules with extended π-conjugation and strong intramolecular charge transfer characteristics are often good candidates for NLO materials. The third-order nonlinear optical susceptibility (χ(3)) is a key parameter that quantifies the NLO response of a material. mdpi.com

Research has shown that quinoxaline derivatives can exhibit interesting NLO properties. researchgate.net The formation of hybrids, for example by incorporating sulfonamide groups, is a strategy that has been explored to enhance these properties. The Z-scan technique is a common method used to measure the nonlinear absorption and refraction of materials. taylorfrancis.commdpi.comchalcogen.roresearchgate.netrsc.org

While specific NLO data for sulfonamide hybrids of this compound were not found, studies on related pyrrolo[1,2-a]quinoxalines demonstrate the potential of the broader quinoxaline family in this area. These studies have reported significant third-order nonlinear coefficients, suggesting that with appropriate molecular design, quinoxaline derivatives can be developed into high-performance NLO materials. researchgate.netrsc.org

Table 5: Third-Order Nonlinear Optical Coefficients of Selected Pyrrolo[1,2-a]quinoxaline Molecules This table presents the calculated third-order nonlinear optical susceptibility for a series of related quinoxaline derivatives, indicating their potential for NLO applications.

Data sourced from investigations into the linear and nonlinear optical properties of soluble pyrrolo[1,2-a]quinoxalines. researchgate.net

Biological Activities and Applications in Medicinal Chemistry Research

Antimicrobial Efficacy Investigations

Investigations into the antimicrobial properties of quinoxaline (B1680401) derivatives are extensive. These studies often utilize a core quinoxaline structure which is then modified to enhance activity against a spectrum of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

There is no specific data available in the reviewed scientific literature detailing the antibacterial activity of 2,3-dichloro-5,8-dimethoxyquinoxaline against the Gram-positive bacteria Staphylococcus aureus, Bacillus cereus, and Micrococcus luteus, or the Gram-negative bacteria Escherichia coli, Proteus morganii, and Serratia marcenscens. While many studies use related compounds like 2,3-dichloroquinoxaline (B139996) as a starting material for synthesizing derivatives with antibacterial properties, the activity of the 2,3-dichloro-5,8-dimethoxy substituted parent compound has not been specifically reported.

Antifungal Activity Against Pathogenic Fungi

Similarly, specific research findings on the antifungal activity of this compound against pathogenic fungi, such as Candida albicans, are not detailed in the available literature. The broader class of quinoxalines has been investigated for antifungal potential, but data for this specific molecule is absent.

Anti-mycobacterial Activity

The anti-mycobacterial potential of quinoxaline derivatives against strains like Mycobacterium tuberculosis H37Rv is an active area of research. However, studies specifically evaluating the efficacy of this compound against these strains could not be found in the surveyed scientific literature. Research in this area tends to focus on derivatives synthesized from simpler quinoxaline scaffolds.

Antiprotozoal Activity Studies

The development of novel antiprotozoal agents is a critical area of medicinal chemistry, and various heterocyclic compounds, including quinoxalines, have been explored for this purpose.

Antiamoebic Activity

There is a lack of specific published data concerning the in vitro or in vivo antiamoebic activity of this compound against protozoa such as Entamoeba histolytica. Studies on quinoxalines' effects on this parasite typically involve other substitution patterns on the quinoxaline ring.

Antimalarial Activity

While the quinoxaline scaffold is a known pharmacophore in the design of antimalarial drugs, specific studies detailing the activity of this compound against Plasmodium falciparum are not present in the available literature. Research on related 5,8-dimethoxyquinoxalines has been conducted, but these studies focus on different derivatives and have not reported data for the 2,3-dichloro substituted version.

Based on a comprehensive search for scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the specified outline. The available research data does not cover the specific biological activities requested for this exact molecule.

Searches for the antileishmanial, antitrypanosomial, specific anticancer cytotoxicity, and alpha-glucosidase inhibitory activities of this compound did not yield relevant results. The scientific literature details the biological activities of various other quinoxaline derivatives nih.govresearchgate.netsapub.orgnih.govpharmatutor.orgnih.govresearchgate.net and specifically 2,3-dichloroquinoxaline nih.govresearchgate.netnih.gov, but lacks specific data for the 5,8-dimethoxy substituted version as required.

Therefore, the following sections of the requested article cannot be completed in a scientifically accurate manner:

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibitory Activity

Without dedicated research on these biological activities for this compound, any attempt to write the requested content would be speculative and would not meet the required standards of accuracy. Adhering to the strict instruction to focus exclusively on this compound prevents the inclusion of information from related but structurally different molecules.

Alpha-Amylase Inhibitory Activity

There is no specific scientific literature available that details the investigation of this compound as an inhibitor of the alpha-amylase enzyme. While various quinoxaline derivatives have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase, the specific inhibitory effects of this compound have not been reported.

Receptor Ligand Development and Binding Studies

Potential Melatonin (B1676174) MT1 and MT2 Receptor Ligands

Currently, there are no published studies that have explored the binding affinity or functional activity of this compound at the melatonin MT1 and MT2 receptors. Research in the field of melatonin receptor ligands has included the synthesis and evaluation of a wide array of heterocyclic compounds, including various quinoxaline derivatives, but has not specifically reported on the subject compound.

Investigation of AMPA and 5HT3 Receptor Antagonism

The potential for this compound to act as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor or the 5-hydroxytryptamine type 3 (5HT3) receptor has not been documented in scientific literature. While the quinoxaline scaffold is a known pharmacophore in the development of antagonists for these receptors, specific studies on the 2,3-dichloro-5,8-dimethoxy substituted analog are absent.

DNA Interaction Studies and Binding Mechanisms

Detailed investigations into the interaction of this compound with DNA, including its binding mechanisms, have not been reported. The ability of certain quinoxaline derivatives to interact with DNA, often through intercalation, is a recognized area of research, particularly in the context of developing anticancer agents. However, the specific DNA binding properties of this compound remain uncharacterized.

Antioxidant Activity Investigations

There is a lack of specific data on the antioxidant properties of this compound. The antioxidant potential of various heterocyclic compounds, including some quinoxalines, has been a subject of study, often attributed to their ability to scavenge free radicals. However, dedicated studies to evaluate the antioxidant capacity of this compound have not been found.

Studies on Vascular Smooth Muscle Cell Proliferation Inhibition